molecular formula C9H10FNO B6204564 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one CAS No. 1247797-15-4

1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one

Cat. No.: B6204564
CAS No.: 1247797-15-4
M. Wt: 167.2
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Description

Contextual Significance of Fluorine Substitution in Heterocyclic Systems

The introduction of fluorine into heterocyclic systems can dramatically alter a molecule's physicochemical and biological properties. mdpi.com Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can influence a molecule's:

Metabolic Stability: The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through cell membranes, which is a crucial factor for bioavailability.

Acidity and Basicity: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby functional groups, affecting how a molecule interacts with biological targets.

Conformational Preferences: The presence of fluorine can influence the three-dimensional shape of a molecule, which can in turn affect its binding affinity to enzymes and receptors.

These modifications are highly sought after in the development of new pharmaceuticals and agrochemicals.

The Role of Pyridine-3-yl Scaffolds in Advanced Organic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in a vast array of natural products and synthetic compounds. The pyridine-3-yl isomer, in particular, offers a unique substitution pattern that is of significant interest in advanced organic chemistry. This scaffold is a key building block in many FDA-approved drugs. nih.gov Its importance stems from its ability to:

Act as a bioisostere for other aromatic rings, allowing for the fine-tuning of a molecule's properties.

Participate in a wide range of chemical transformations, providing a versatile handle for the synthesis of more complex molecules.

Engage in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition processes.

The development of novel methods for the synthesis and functionalization of pyridine-3-yl derivatives remains an active area of research.

Alkyl Ketone Moieties in Contemporary Synthesis and Molecular Design

The alkyl ketone functional group is a cornerstone of organic synthesis and plays a crucial role in molecular design. The carbonyl group (C=O) is highly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. nih.gov This reactivity is harnessed in a multitude of synthetic transformations, including:

Nucleophilic Addition Reactions: The carbonyl carbon readily reacts with a wide variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

Enolate Chemistry: The protons on the carbon atoms adjacent to the ketone (the α-carbons) are acidic and can be removed to form enolates, which are powerful nucleophiles in their own right.

Reductions and Oxidations: The carbonyl group can be reduced to an alcohol or an alkane, or it can be a site for various oxidative reactions.

In terms of molecular design, the alkyl ketone moiety can influence a molecule's shape and electronic properties, which are critical for its interactions with other molecules. The isopropyl group, as seen in 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one, can introduce steric bulk, which can be used to control the selectivity of reactions or to probe the size of a binding pocket in a biological target.

Overview of Current Challenges and Opportunities in Fluoropyridine Research

Despite the significant interest in fluoropyridine compounds, their synthesis and manipulation can present several challenges. researchgate.net The selective introduction of fluorine at a specific position on the pyridine ring can be difficult to achieve, often requiring harsh reaction conditions or multi-step synthetic sequences. nih.gov Furthermore, the reactivity of the fluorinated pyridine ring can be altered in ways that are not always predictable.

However, these challenges also present opportunities for innovation. The development of new and more efficient methods for the synthesis of fluoropyridines is a major focus of current research. nih.govnih.gov This includes the use of novel fluorinating reagents and the development of catalytic methods for C-H fluorination. nih.gov Additionally, the unique reactivity of fluoropyridines can be exploited to develop new synthetic methodologies. For example, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, providing a route to a variety of substituted pyridines. nih.gov

The continued exploration of the synthesis and reactivity of fluoropyridine ketones, such as this compound, is likely to lead to the discovery of new molecules with valuable applications in a range of scientific disciplines.

Detailed Research Findings

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its constituent parts suggest areas of active investigation. For instance, the synthesis of 3-fluoropyridines is a topic of considerable interest, with various methods being developed, including those that utilize photoredox-mediated coupling reactions. acs.org The reactivity of α-fluoroketones has also been studied, revealing that their conformational preferences can influence their reactivity in unexpected ways. nih.gov

The combination of a fluorinated pyridine and an alkyl ketone within the same molecule suggests potential applications in medicinal chemistry, where such structures are often explored as inhibitors of enzymes or as ligands for receptors. The synthesis of related compounds, such as 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives, has been reported in the context of developing new antibacterial agents. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
LogP (calculated) 1.6
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Data sourced from PubChem.

Properties

CAS No.

1247797-15-4

Molecular Formula

C9H10FNO

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of 1 5 Fluoropyridin 3 Yl 2 Methylpropan 1 One

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one, two primary disconnections are considered, focusing on the formation of the carbon-carbon bonds adjacent to the carbonyl group.

Disconnection A: Pyridine (B92270) C3 – Carbonyl Bond

This strategy involves disconnecting the bond between the pyridine ring at the C3 position and the carbonyl carbon. This approach suggests a coupling reaction between a 5-fluoropyridin-3-yl synthon and an isobutyryl synthon.

5-Fluoropyridin-3-yl Synthon: This can be represented by a nucleophilic species, such as a 5-fluoropyridin-3-yl organometallic reagent (Grignard, organozinc, or organolithium), or an electrophilic species like 3-halo-5-fluoropyridine.

Isobutyryl Synthon: This is typically an electrophilic acylating agent, such as isobutyryl chloride or isobutyric anhydride (B1165640).

Disconnection B: Carbonyl – Isopropyl Bond

This alternative disconnection breaks the bond between the carbonyl carbon and the isopropyl group. This leads to precursors where the 5-fluoropyridine ring is already attached to a carbonyl-containing functional group.

5-Fluoropyridin-3-yl Acyl Synthon: This electrophilic precursor could be a derivative of 5-fluoropyridine-3-carboxylic acid, such as an acid chloride, an ester, a Weinreb amide, or a nitrile (5-fluoronicotinonitrile).

Isopropyl Synthon: This is represented by a nucleophilic isopropyl source, most commonly an organometallic reagent like isopropylmagnesium bromide or isopropyllithium.

These two primary disconnections form the basis for evaluating potential synthetic routes.

Based on the retrosynthetic analysis, a set of key precursors and building blocks can be identified. These molecules serve as the foundational materials for the synthesis of the target compound. The selection of precursors is guided by their chemical reactivity and commercial availability.

Pyridine-Based Building Blocks: These compounds provide the core 5-fluoropyridine structure.

3-Bromo-5-fluoropyridine (B183902)

3-Chloro-5-fluoropyridine

5-Fluoropyridine-3-boronic acid and its esters

5-Fluoropyridine-3-carboxylic acid

5-Fluoronicotinonitrile (B1322411)

Acyl and Isopropyl Group Sources: These reagents are used to introduce the isobutyryl moiety.

Isobutyryl chloride

Isobutyric anhydride

N-methoxy-N-methylisobutyramide (Weinreb amide of isobutyric acid)

Isopropylmagnesium bromide (or chloride)

Isopropylzinc halides

The feasibility of a synthetic route is heavily dependent on the accessibility of its starting materials. Fluorinated pyridines are valuable building blocks in medicinal chemistry due to fluorine's ability to modulate physicochemical properties such as lipophilicity and metabolic stability. ossila.com

Starting MaterialCommercial AvailabilityTypical Application
5-Fluoropyridine-3-carboxylic acid Readily availablePrecursor for Weinreb amides, esters, acid chlorides
3-Bromo-5-fluoropyridine Commercially availableElectrophile in transition metal-catalyzed couplings
5-Fluoronicotinonitrile Commercially availableElectrophile for organometallic additions
Isobutyryl chloride Readily availableAcylating agent in Friedel-Crafts and coupling reactions
Isopropylmagnesium bromide Commercially available (as solution) or easily preparedNucleophilic source of the isopropyl group

The widespread availability of these key precursors makes several synthetic strategies viable for investigation. Routes starting from 5-fluoropyridine-3-carboxylic acid or 3-bromo-5-fluoropyridine are particularly attractive due to their directness.

Direct Synthesis Routes to this compound

Several direct synthetic methods can be employed to construct the target molecule, each with distinct advantages and limitations. These routes generally fall into three major categories: transition metal-catalyzed couplings, acylation reactions, and organometallic additions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers. core.ac.uk

Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. acs.orgyonedalabs.comlibretexts.org For the target molecule, this could involve reacting a 5-fluoropyridine-3-yl boronic acid (or ester) with isobutyryl chloride. However, the coupling of acyl halides with boronic acids can be challenging. A more common approach is the carbonylative coupling, where carbon monoxide is inserted.

Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. orgsyn.orgchem-station.com This method is known for its high functional group tolerance. core.ac.ukchem-station.com A potential route involves the preparation of an isobutyryl zinc reagent to be coupled with 3-bromo-5-fluoropyridine, or more commonly, the coupling of 5-fluoro-3-pyridylzinc chloride with isobutyryl chloride.

Coupling ReactionTypical CatalystLigandBaseKey Reactants
Suzuki-Miyaura Pd(OAc)₂, PdCl₂(dppf)SPhos, XPhos, PPh₃K₂CO₃, K₃PO₄5-Fluoropyridine-3-boronic acid + Isobutyryl chloride
Negishi Pd(PPh₃)₄, NiCl₂(dppe)PPh₃, dppeNot required5-Fluoro-3-pyridylzinc chloride + Isobutyryl chloride

These coupling reactions offer a direct method for forming the crucial aryl-ketone linkage. researchgate.netorganic-chemistry.org

Acylation reactions provide a direct route to ketones by introducing an acyl group onto a substrate.

Friedel-Crafts Acylation: The Friedel-Crafts acylation is a classic method for forming aryl ketones via electrophilic aromatic substitution. wikipedia.org However, pyridine is an electron-deficient aromatic ring, which is strongly deactivated towards electrophilic attack. nrochemistry.comyoutube.com The reaction is further complicated as the Lewis acid catalyst (e.g., AlCl₃) coordinates to the lone pair of the pyridine nitrogen, adding a positive charge and causing even greater deactivation. youtube.com Consequently, direct Friedel-Crafts acylation of 5-fluoropyridine with isobutyryl chloride is generally not a viable synthetic route.

Weinreb Amide Methodologies: The Weinreb ketone synthesis is a highly effective and widely used method that avoids many of the pitfalls of other acylation techniques. mychemblog.comwikipedia.org The key intermediate is an N-methoxy-N-methylamide (Weinreb-Nahm amide). This method prevents the common problem of over-addition of the organometallic reagent to form a tertiary alcohol. mychemblog.comwikipedia.org The synthesis proceeds in two main steps:

Amide Formation: 5-Fluoropyridine-3-carboxylic acid is converted to its corresponding Weinreb amide, N-methoxy-N-methyl-5-fluoronicotinamide. This is typically achieved by first activating the carboxylic acid (e.g., forming the acid chloride) and then reacting it with N,O-dimethylhydroxylamine hydrochloride. mychemblog.com

Ketone Synthesis: The resulting Weinreb amide is then treated with an isopropyl organometallic reagent, such as isopropylmagnesium bromide or isopropyllithium. The reaction forms a stable, chelated tetrahedral intermediate which collapses to the ketone upon acidic workup.

This methodology is one of the most reliable for the synthesis of this compound.

This approach utilizes the nucleophilicity of organometallic reagents to attack electrophilic carbon atoms in nitriles or other carboxylic acid derivatives.

Addition to Nitriles: The reaction of a Grignard reagent with a nitrile followed by acidic hydrolysis is a well-established method for ketone synthesis. masterorganicchemistry.com In this context, 5-fluoronicotinonitrile would be treated with isopropylmagnesium bromide. The nucleophilic isopropyl group adds to the electrophilic carbon of the nitrile, forming an intermediate imine salt. Crucially, this intermediate is unreactive towards a second equivalent of the Grignard reagent. Subsequent hydrolysis in the workup step converts the imine to the desired ketone. masterorganicchemistry.com This route is highly efficient as it avoids both over-addition and the challenges associated with direct acylation of the pyridine ring.

Addition to Carboxylic Acid Derivatives: While direct addition of Grignard reagents to carboxylic acids is problematic due to the acidic proton, their reaction with more electrophilic derivatives like acid chlorides is possible. nih.gov However, the ketone product formed is more reactive than the starting acid chloride, often leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct. youtube.comuomus.edu.iq This lack of selectivity makes this route less desirable than the Weinreb amide or nitrile-based methods for producing the target ketone in high yield.

Chemoenzymatic or Biocatalytic Approaches to Synthesis

While specific biocatalytic routes for the direct synthesis of this compound are not extensively documented, the principles of chemoenzymatic synthesis offer viable and highly selective potential pathways. A prominent application of biocatalysis in this context is the asymmetric reduction of the ketone to its corresponding chiral alcohol, (R)- or (S)-1-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol. This transformation is of significant interest as chiral alcohols are valuable building blocks in the pharmaceutical industry. researchgate.net

The use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) is a well-established method for the enantioselective reduction of prochiral ketones. rsc.orgnih.gov These enzymes, often derived from microorganisms such as Lactobacillus kefir or Saccharomyces cerevisiae (baker's yeast), utilize cofactors like NADH or NADPH to deliver a hydride to the carbonyl carbon with high stereospecificity. researchgate.netnih.govatcc.org Engineered KREDs and ADHs have been developed to accept a wide variety of substrates, including those with sterically demanding groups or heteroaromatic rings, under mild reaction conditions. rsc.orgnih.gov

A typical chemoenzymatic process would involve the chemical synthesis of the prochiral ketone, this compound, followed by a biocatalytic reduction step. researchgate.net This can be performed using isolated enzymes or whole-cell systems, the latter of which provides an intrinsic cofactor regeneration system. researchgate.netnih.gov For example, a whole-cell biotransformation could co-express the desired ketoreductase along with an enzyme like glucose dehydrogenase (GDH) to continuously regenerate the expensive NADPH cofactor from NADP+. nih.govnih.gov The enantiomeric excess (ee) achieved in such reductions is often excellent, frequently exceeding 99%. researchgate.netnih.gov

The table below summarizes representative results for the biocatalytic reduction of various pyridinyl ketones, illustrating the potential efficacy of this approach for producing the chiral alcohol derivative of the title compound.

Table 1: Examples of Biocatalytic Reduction of Pyridinyl Ketones

Substrate Ketone Biocatalyst/Enzyme Product Alcohol Yield (%) Enantiomeric Excess (ee %)
2-Acetylpyridine Lactobacillus kefir ADH (S)-1-(Pyridin-2-yl)ethanol >95 >99
3-Acetylpyridine Rhodococcus ruber ADH (S)-1-(Pyridin-3-yl)ethanol 98 >99
4-Acetylpyridine Yeast KRED (S)-1-(Pyridin-4-yl)ethanol 92 98
2-Chloro-3-acetyl-5-(trifluoromethyl)pyridine Engineered KRED Chiral alcohol 95 >99.5

Data is compiled from analogous reactions reported in scientific literature and serves to illustrate the potential of the methodology.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms for the formation of this compound is crucial for optimizing reaction conditions and improving yields. While specific mechanistic studies on this exact molecule are limited, plausible pathways can be inferred from well-established transformations used to synthesize aryl ketones.

Two common routes to synthesize aryl ketones are Grignard reactions with nitriles and Friedel-Crafts acylation.

The key intermediates and transition states differ significantly depending on the synthetic route.

In Grignard Synthesis: The initial step is the nucleophilic addition of the Grignard reagent to the nitrile carbon. This proceeds through a transition state where the carbon of the isopropyl group attacks the nitrile carbon while the magnesium atom coordinates with the nitrile nitrogen. This leads to the formation of a magnesium imine salt, which is the key intermediate. masterorganicchemistry.com Upon addition of aqueous acid, this imine is protonated to form an iminium ion, which is then attacked by water. Subsequent proton transfers and elimination of ammonia (B1221849) lead to the final ketone product. masterorganicchemistry.com

In Palladium-Catalyzed Synthesis: A more modern approach involves palladium-catalyzed cross-coupling. For instance, the coupling of 3-bromo-5-fluoropyridine with an organometallic reagent that serves as an isobutyryl anion equivalent. The catalytic cycle involves well-defined intermediates:

An initial Pd(0) complex undergoes oxidative addition with the 3-bromo-5-fluoropyridine to form an arylpalladium(II) intermediate.

This is followed by transmetalation with the organometallic partner, creating a diorganopalladium(II) complex.

The final step is reductive elimination , which forms the C-C bond of the ketone and regenerates the Pd(0) catalyst. nih.gov The transition state for reductive elimination is the highest energy point in many cross-coupling cycles. nih.gov

In Nucleophilic Addition to the Ketone: When the final ketone product itself reacts, for example, during a reduction, the nucleophile (e.g., a hydride) approaches the electrophilic carbonyl carbon at a specific angle known as the Bürgi-Dunitz angle (~107°). acs.org The transition state for this addition involves the partial formation of the new bond to the nucleophile and partial rehybridization of the carbonyl carbon from sp² to sp³. academie-sciences.fr

In modern organic synthesis, palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds, including those in aryl ketones. bohrium.comorganic-chemistry.org The catalyst, typically a palladium(0) species, is central to the reaction pathway, enabling the entire catalytic cycle. rsc.org

The ligands coordinated to the palladium center play a crucial role in modulating the catalyst's reactivity, stability, and selectivity. nih.gov For the synthesis of aryl ketones, bulky and electron-rich monophosphine ligands are often employed. nih.govnih.gov

Sterically Bulky Ligands: Ligands like Xantphos or those from the biarylphosphine class (e.g., AdBippyPhos) promote the rate-limiting reductive elimination step, leading to higher turnover frequencies. nih.govorganic-chemistry.orgrsc.org Their steric bulk can also prevent the formation of undesirable catalyst resting states and inhibit side reactions like β-hydride elimination. nih.gov

Electron-Rich Ligands: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the initial, often challenging, oxidative addition of the aryl halide to the Pd(0) complex. nih.gov

N-Heterocyclic Carbenes (NHCs) and PYA Ligands: As alternatives to phosphines, NHCs and pyridine-functionalized pyridinium (B92312) amidate (PYA) ligands have emerged. nih.gov These ligands form highly stable palladium complexes that can exhibit excellent catalytic activity and selectivity in C-C bond-forming reactions, including the α-arylation of ketones. nih.gov

The choice of ligand is critical and must be optimized for the specific substrates to balance the rates of the different steps in the catalytic cycle and achieve high yields. nih.govrsc.org

Table 2: Illustrative Effect of Ligands on Palladium-Catalyzed Ketone Synthesis

Aryl Halide Acyl Source Ligand Catalyst Loading (mol%) Yield (%)
4-Bromoanisole Butyraldehyde N-tert-butylhydrazone DPEphos 1.0 92
4-Bromoanisole Butyraldehyde N-tert-butylhydrazone Xantphos 1.0 90
4-Bromoanisole Butyraldehyde N-tert-butylhydrazone P(t-Bu)₃ 1.0 65
4-Bromoanisole Butyraldehyde N-tert-butylhydrazone None 1.0 <5

Data represents a model reaction from the literature (coupling of aryl bromides with acyl anion equivalents) to demonstrate the critical role of ligands. organic-chemistry.org

Derivatization and Further Transformations of the Compound

The chemical structure of this compound offers several sites for further chemical modification, with the ketone carbonyl group being a primary hub for reactivity.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would achieve this transformation efficiently. For stereoselective reduction to a single enantiomer, biocatalytic methods using ketoreductases are superior, as discussed in section 2.2.4. rsc.orgnih.gov

Enolization and Aldol Condensation: The presence of α-hydrogens (on the isopropyl group) allows the ketone to undergo enolization upon treatment with a base (e.g., sodium hydroxide (B78521) or lithium diisopropylamide, LDA). libretexts.org The resulting enolate is a potent carbon nucleophile. This enolate can react with an aldehyde or another ketone in an Aldol addition reaction to form a β-hydroxy ketone. organicchemistrydata.orgmasterorganicchemistry.com If the reaction is performed under heating or strongly basic/acidic conditions, the β-hydroxy ketone can undergo dehydration (loss of water) to yield an α,β-unsaturated ketone, a process known as the Aldol condensation . libretexts.orgwikipedia.org Crossed-aldol reactions, where the enolate of the title compound reacts with a different carbonyl partner (especially a non-enolizable aldehyde like benzaldehyde), can be synthetically useful for creating more complex structures. organicchemistrydata.orgwikipedia.org

Wittig Reaction: The carbonyl group can be converted into a carbon-carbon double bond via the Wittig reaction. wikipedia.orgdalalinstitute.com This involves reacting the ketone with a phosphorus ylide (a Wittig reagent, Ph₃P=CR¹R²). The reaction replaces the C=O bond with a C=C bond, yielding an alkene and triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.org The nature of the substituents on the ylide determines the stereochemical outcome (E/Z isomerism) of the resulting alkene. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for modifying the core structure. commonorganicchemistry.com The Wittig reaction has also been successfully applied to functionalize pyridine rings. nih.gov

Functionalization of the Pyridine Ring (e.g., Further Halogenation, Amination, Nitration)

A comprehensive review of chemical literature and patent databases did not yield specific examples of further halogenation, amination, or nitration reactions performed directly on the pyridine ring of this compound.

The electronic nature of the 5-fluoropyridine-3-yl system, characterized by the electron-withdrawing effects of both the fluorine atom and the nitrogen atom, generally directs electrophilic aromatic substitution to positions of relatively higher electron density. Conversely, nucleophilic aromatic substitution would be favored at positions ortho or para to the fluorine atom. However, specific studies detailing these transformations on this compound are not available.

Table 1: Functionalization of the Pyridine Ring of this compound

Reaction TypeReagents and ConditionsProduct(s)Research Findings
HalogenationData not availableData not availableNo specific examples of further halogenation (e.g., chlorination, bromination) on the pyridine ring of the title compound have been documented in the reviewed literature.
AminationData not availableData not availableThe direct amination of the pyridine ring of this compound has not been reported in the surveyed scientific papers and patents.
NitrationData not availableData not availableNo published methods for the nitration of this compound were identified.

This table is generated based on the absence of specific findings in the reviewed literature for the target compound.

Side-Chain Modifications and Elaboration

The isobutyryl side-chain of this compound presents several possibilities for chemical modification, such as reactions at the carbonyl group or the alpha-carbon. These could include reduction of the ketone to an alcohol, alpha-halogenation, or reactions with organometallic reagents to extend the carbon chain.

Despite these theoretical possibilities, a diligent search of the scientific and patent literature did not uncover any specific, documented examples of side-chain modifications or elaborations being performed on this compound. Research has seemingly focused on the synthesis of this compound as a building block rather than its subsequent chemical derivatization.

Table 2: Side-Chain Modifications of this compound

Reaction TypeReagents and ConditionsProduct(s)Research Findings
Carbonyl ReductionData not availableData not availableNo specific examples of the reduction of the ketone functionality have been reported for this compound.
Alpha-FunctionalizationData not availableData not availableThe literature search did not yield any instances of functionalization at the carbon alpha to the carbonyl group.
Grignard/Organolithium AdditionData not availableData not availableNo studies detailing the addition of organometallic reagents to the carbonyl group of the title compound were found.

This table is generated based on the absence of specific findings in the reviewed literature for the target compound.

Advanced Structural Characterization and Spectroscopic Analysis of 1 5 Fluoropyridin 3 Yl 2 Methylpropan 1 One

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and establishes the connectivity of the molecular framework.

One-dimensional NMR spectra provide primary information about the chemical environment of the magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring, while the aliphatic region would contain signals for the isopropyl group.

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9 - 9.1d (doublet)1HH-2 (Pyridine)
~8.6 - 8.8d (doublet)1HH-6 (Pyridine)
~8.1 - 8.3ddd (doublet of doublet of doublets)1HH-4 (Pyridine)
~3.5 - 3.8sept (septet)1HCH (isopropyl)
~1.2 - 1.4d (doublet)6HCH₃ (isopropyl)

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the carbon type (carbonyl, aromatic, or aliphatic).

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)Carbon Assignment
>195C=O (Ketone)
~155 - 160 (d, ¹JCF)C-5 (Pyridine, C-F)
~145 - 150 (d, ³JCF)C-6 (Pyridine)
~135 - 140 (d, ³JCF)C-2 (Pyridine)
~130 - 135 (d)C-3 (Pyridine)
~120 - 125 (d, ²JCF)C-4 (Pyridine)
~35 - 40CH (isopropyl)
~18 - 22CH₃ (isopropyl)

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. nih.govnih.gov It is expected to show a single resonance for the fluorine atom on the pyridine ring. This signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-4 and H-6). rsc.org The high sensitivity and large chemical shift range of the ¹⁹F nucleus make it an excellent probe for structural confirmation. illinois.edu

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (J-coupling) connectivities. sdsu.edu For 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one, key expected correlations would be observed between the isopropyl methine proton (CH) and the two methyl group protons (CH₃). In the aromatic system, correlations would be seen between H-4 and H-6 on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. sdsu.edu It would definitively link each proton signal from the ¹H NMR spectrum to its attached carbon in the ¹³C NMR spectrum (e.g., the aliphatic CH proton signal to the CH carbon signal, and each aromatic proton to its respective ring carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is critical for connecting different molecular fragments. sdsu.edu Key correlations would include:

From the isopropyl methyl protons (CH₃) to the isopropyl methine carbon (CH) and the carbonyl carbon (C=O).

From the isopropyl methine proton (CH) to the carbonyl carbon (C=O) and the pyridine C-3.

From the pyridine protons (H-2, H-4, H-6) to the carbonyl carbon (C=O) and other carbons within the pyridine ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, irrespective of their bond connectivity. It is valuable for determining stereochemistry and conformation. Expected NOESY cross-peaks would be seen between the isopropyl methine proton and the pyridine ring protons at positions 2 and 4, providing insight into the rotational conformation around the C3-C=O bond.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula.

For this compound (C₉H₁₀FNO), the calculated monoisotopic mass is 167.07465 Da. uni.lu An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would validate the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. The fragmentation pattern provides additional structural confirmation. A plausible pathway would involve the initial formation of the protonated molecular ion [M+H]⁺, followed by characteristic losses.

Predicted HRMS Fragmentation Data

IonProposed FragmentationCalculated m/z
[C₉H₁₁FNO]⁺[M+H]⁺168.0825
[C₆H₅FN]⁺Loss of isobutyraldehyde (B47883) (C₄H₈O)112.0406
[C₄H₇O]⁺Cleavage yielding the isobutyryl cation71.0497
[C₃H₇]⁺Loss of CO from the isobutyryl cation43.0548

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the ketone carbonyl (C=O) stretch. Other key bands would correspond to the C-F bond, aromatic ring vibrations, and aliphatic C-H bonds. While experimental spectra for this specific compound are not available in the literature, the expected characteristic peaks can be predicted.

Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic C-H
~2980-2870C-H stretchAliphatic C-H (isopropyl)
~1700-1680C=O stretchKetone
~1600-1450C=C and C=N stretchesPyridine Ring
~1250-1150C-F stretchAryl-Fluoride

X-ray Crystallography for Solid-State Molecular Structure, Conformation, and Crystal Packing Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and torsional angles. This technique would allow for the unambiguous determination of the molecule's three-dimensional structure and conformation, including the relative orientation of the isopropyl group and the fluoropyridine ring.

Analysis of the crystal packing would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the material. Currently, no published crystal structure for this compound is available in the Cambridge Structural Database or other public repositories.

Theoretical and Computational Studies on 1 5 Fluoropyridin 3 Yl 2 Methylpropan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other related characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one, a DFT approach, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be the first step in its computational analysis.

The primary outputs of such a calculation would include:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles. This represents the molecule's structure at its lowest energy state.

Vibrational Frequencies: Calculation of the vibrational modes of the molecule corresponds to the peaks that would be observed in an infrared (IR) and Raman spectrum. This is crucial for characterizing the compound and confirming that the optimized geometry is a true energy minimum.

Spectroscopic Parameters: DFT can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values can be compared with experimental data to validate the computational model.

A hypothetical data table for the optimized geometry of this compound might look like the following:

ParameterPredicted Value
C=O Bond Length~1.22 Å
C-F Bond Length~1.35 Å
Pyridine (B92270) Ring C-N-C Angle~117°
Dihedral Angle (Pyridine-Carbonyl)Variable (see Conformational Analysis)

Note: The values in this table are illustrative and represent typical ranges for similar chemical structures. Actual calculated values would require a specific DFT computation.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) provide a more accurate description of the electronic structure than standard DFT, albeit at a higher computational cost.

For this compound, high-level ab initio calculations would be used to:

Refine Electronic Energies: Obtain a more precise value for the total electronic energy of the molecule.

Predict Reactivity: By analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's susceptibility to nucleophilic and electrophilic attack. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Characterize Electron Distribution: These methods provide a detailed map of the electron density, highlighting regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Conformational Analysis and Potential Energy Surface Mapping

The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) map would be generated by systematically rotating the dihedral angle between the pyridine ring and the carbonyl group. This would reveal the lowest energy (most stable) conformation and the transition states between different conformers. Such an analysis is critical for understanding how the molecule's shape influences its physical properties and biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model a molecule in isolation (in the gas phase), Molecular Dynamics (MD) simulations can predict its behavior over time in a more realistic environment, such as in a solvent like water or ethanol.

An MD simulation of this compound would involve:

Placing the molecule in a simulation box filled with solvent molecules.

Applying a force field (a set of parameters describing the potential energy of the system) to govern the interactions between all atoms.

Simulating the movement of each atom over time by solving Newton's equations of motion.

The resulting trajectory provides information on:

Solvent Effects: How the presence of solvent molecules influences the preferred conformation and dynamic behavior of the compound.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds or other non-covalent interactions with the solvent.

Flexibility: The degree of movement and flexibility of different parts of the molecule.

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are powerful tools for predicting how a molecule will react. For this compound, this could involve:

Mapping the Electrostatic Potential: Identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule's surface. The carbonyl carbon, for example, is expected to be an electrophilic site, while the nitrogen and oxygen atoms would be nucleophilic.

Simulating Reaction Mechanisms: By modeling the approach of a reactant and calculating the energy profile of the reaction pathway, the activation energy and the structure of the transition state can be determined. This can help in predicting the most likely products of a reaction.

Computational Design of Analogues and Derivatives with Modified Electronic or Steric Properties

The insights gained from the theoretical studies described above can be used to design new molecules with desired properties. By making systematic chemical modifications to the structure of this compound in silico, chemists can predict how these changes will affect its properties before undertaking laboratory synthesis.

For example, one could computationally explore:

Electronic Modifications: Replacing the fluorine atom with other substituents (e.g., chlorine, a methoxy (B1213986) group) to alter the electronic properties of the pyridine ring and, consequently, the molecule's reactivity.

Steric Modifications: Changing the isopropyl group to a different alkyl group (e.g., a tert-butyl group) to investigate how steric bulk affects the molecule's conformation and potential interactions with other molecules.

A hypothetical study on analogues could generate a comparative data table like the one below:

Analogue Substituent (at position 5)Calculated Dipole Moment (Debye)Predicted HOMO-LUMO Gap (eV)
-F (original compound)~3.5~5.2
-Cl~3.4~5.1
-OCH₃~4.0~4.9
-CN~1.5~4.7

Note: The values in this table are for illustrative purposes to show the type of data that would be generated from such a computational study. They are not actual calculated values for these specific molecules.

Exploration of Structure Activity/property Relationships Sar/spr Through Analog Design and Synthesis

Systematic Modification of the Fluoropyridine Moiety

Positional Isomerism of Fluorine and Other Halogens on the Pyridine (B92270) Ring

The position of the fluorine atom on the pyridine ring significantly influences the electronic properties of the molecule. Shifting the fluorine from the 5-position to other positions, such as the 2-, 4-, or 6-position, would alter the dipole moment and the electron-withdrawing nature of the ring. This, in turn, can affect the compound's interaction with biological targets and its metabolic stability. For instance, a 2-fluoropyridine (B1216828) analog might exhibit different hydrogen bonding capabilities compared to the 5-fluoro isomer. researchgate.net

Table 1: Predicted Effects of Halogen Positional Isomerism on Molecular Properties

Modification Predicted Effect on Electron Density Predicted Impact on Lipophilicity Potential Influence on Biological Activity
2-Fluoro isomer Stronger inductive withdrawal Similar to parent Altered hydrogen bonding, potential change in target affinity
4-Fluoro isomer Mesomeric and inductive effects Similar to parent Modified pKa, potential for altered target interactions
6-Fluoro isomer Significant inductive withdrawal near nitrogen Similar to parent Potential for altered metabolic stability and target binding
5-Chloro analog Increased lipophilicity and steric bulk Higher than fluoro analog Enhanced van der Waals interactions, potential for improved binding

Introduction of Diverse Substituents on the Pyridine Ring

The introduction of various substituents on the pyridine ring, other than halogens, can fine-tune the molecule's properties. Electron-donating groups (EDGs) like methoxy (B1213986) or amino groups would increase the electron density of the pyridine ring, potentially altering its reactivity and basicity. Conversely, electron-withdrawing groups (EWGs) such as cyano or nitro groups would decrease the electron density, which could enhance certain interactions or affect metabolic pathways. The strategic placement of these substituents can also influence the orientation of the molecule within a biological target. researchgate.net

Bioisosteric Replacements for the Pyridine Nitrogen

Bioisosterism is a key strategy in medicinal chemistry to improve a compound's properties while retaining its desired biological activity. mdpi.com Replacing the pyridine nitrogen with other isosteres can address issues like metabolism, toxicity, or patentability. A common bioisosteric replacement for a pyridine ring is a phenyl ring with an appropriate substituent to mimic the electronic properties of the nitrogen. For example, a benzonitrile (B105546) derivative could mimic the hydrogen bond accepting ability of the pyridine nitrogen. researchgate.net Other heterocyclic rings, such as pyrimidine, pyrazine, or even non-aromatic rings like 3-azabicyclo[3.1.1]heptane, can also be considered as bioisosteric replacements, each conferring unique conformational and electronic properties. researchgate.netrsc.org

Variations of the Alkyl Ketone Side Chain

Impact of Alkyl Group Branching and Length on Molecular Properties

The length and branching of the alkyl group attached to the ketone can influence the compound's interaction with its biological target and its pharmacokinetic properties. Increasing the length of the alkyl chain generally increases lipophilicity, which may enhance membrane permeability but could also lead to increased metabolic breakdown. Branching in the alkyl chain, as seen with the isopropyl group in the parent compound, can provide steric hindrance that may protect the ketone from metabolic reduction or influence the compound's conformational preferences. nih.govrsc.org Exploring different branching patterns, such as a tert-butyl group, or linear chains of varying lengths can help to optimize the balance between potency and metabolic stability. acs.org

Table 2: Predicted Effects of Alkyl Side Chain Variation on Molecular Properties

Modification Predicted Effect on Lipophilicity Predicted Impact on Steric Hindrance Potential Influence on Biological Activity
Ethyl ketone Lower Lower May alter binding affinity and metabolic stability
n-Propyl ketone Higher Similar to ethyl Increased lipophilicity could affect solubility and absorption
tert-Butyl ketone Significantly higher Significantly higher Increased steric bulk may enhance selectivity or cause steric clash

Introduction of Heteroatoms or Cyclic Structures in the Side Chain

Introducing heteroatoms such as oxygen or nitrogen into the alkyl side chain can significantly alter the compound's polarity, solubility, and potential for hydrogen bonding. For example, replacing a methylene (B1212753) group with an oxygen to form an ether linkage could improve aqueous solubility. The introduction of cyclic structures, such as a cyclopropyl (B3062369) or cyclopentyl group, can impose conformational rigidity on the side chain. This can be advantageous if a specific conformation is required for optimal interaction with a biological target, as it reduces the entropic penalty of binding. researchgate.net These modifications can also influence the metabolic profile of the compound by blocking or introducing sites of metabolism.

Stereochemical Control and Introduction of Stereocenters

The structure of 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one features a prochiral ketone. The introduction of a stereocenter at the α-position (carbon-2) of the carbonyl group can be achieved through various asymmetric synthetic strategies. These methods are crucial for exploring the impact of stereochemistry on the compound's physicochemical properties and its interactions with biological systems.

One common approach to induce stereoselectivity is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct a reaction towards a specific stereochemical outcome. For the synthesis of chiral α-branched ketones like the target compound, chiral oxazolidinones or camphorsultams can be employed. The general strategy involves attaching the chiral auxiliary to a precursor molecule, performing a diastereoselective alkylation at the α-position, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Another powerful technique is asymmetric catalysis . This involves the use of a chiral catalyst to control the stereochemical course of a reaction. For instance, the asymmetric arylation of α-keto imines catalyzed by a chiral palladium(II) complex offers a direct route to chiral α-amino ketones. A similar strategy could potentially be adapted for the asymmetric alkylation of a suitable precursor to introduce the methyl group stereoselectively.

The stereoselective reduction of the ketone to form a chiral alcohol is another avenue for introducing a stereocenter. While this modifies the core structure, it allows for the exploration of a different chemical space. Microbial strains containing alcohol dehydrogenases can catalyze the stereoselective reduction of ketones to their corresponding enantiopure alcohols.

Design Principles for Constructing Compound Libraries

The construction of a compound library based on the this compound scaffold is essential for systematic SAR and SPR studies. The design of such a library should be guided by principles of diversity and focus to maximize the information obtained from screening.

Combinatorial chemistry provides a powerful framework for the rapid synthesis of a large number of analogs. The "split and pool" synthesis method, for example, allows for the efficient creation of a diverse library by systematically combining a set of building blocks. For the target scaffold, diversity can be introduced at several points:

Modification of the pyridine ring: Analogs with different substituents on the pyridine ring can be synthesized to probe the effects of electronics and sterics. This could involve replacing the fluorine atom with other halogens, or introducing small alkyl or alkoxy groups.

Variation of the ketone side chain: The isopropyl group can be replaced with other alkyl or aryl groups to explore the impact of size, shape, and lipophilicity.

Modification of the ketone functionality: The ketone can be converted to other functional groups, such as oximes, hydrazones, or reduced to an alcohol, to explore different chemical spaces.

Focused libraries , on the other hand, are designed to explore a specific hypothesis. For example, if the goal is to fine-tune the electronic properties of the pyridine ring, a focused library with various electron-donating and electron-withdrawing groups at different positions would be synthesized. Computational methods, such as molecular docking and pharmacophore modeling, can be used to guide the design of focused libraries.

The synthesis of a pyridyl ketone library can be practically achieved using methods like the reaction of 2-lithiopyridine with esters in a continuous flow system, which allows for rapid and efficient production of diverse analogs.

SAR/SPR Focused on Intrinsic Molecular Properties and Design Considerations

The intrinsic molecular properties of this compound and its analogs are critical determinants of their behavior. The fluorine atom, in particular, has a profound impact on the physicochemical properties of the pyridine ring.

The position of the fluorine atom on the pyridine ring significantly influences its basicity (pKa) and lipophilicity (logP) . Fluorine is a strongly electron-withdrawing group, and its presence generally decreases the pKa of the pyridine nitrogen. This effect is most pronounced when the fluorine is at the 2- or 4-position due to resonance effects, but it is also significant at the 3- and 5-positions through inductive effects.

The following table summarizes the predicted effects of fluorine substitution on the pKa and logP of a pyridine ring, which can guide the design of analogs with tailored physicochemical properties.

Substitution PatternPredicted Change in pKaPredicted Change in logPRationale for Property Change
2-FluoropyridineSignificant DecreaseIncreaseStrong inductive and resonance electron withdrawal by fluorine reduces the basicity of the nitrogen. Increased surface hydrophobicity.
3-FluoropyridineModerate DecreaseIncreaseInductive electron withdrawal reduces basicity. Increased surface hydrophobicity.
4-FluoropyridineSignificant DecreaseIncreaseStrong inductive and resonance electron withdrawal significantly reduces basicity. Increased surface hydrophobicity.
2,6-DifluoropyridineVery Significant DecreaseSignificant IncreaseAdditive strong electron-withdrawing effects from two fluorine atoms drastically reduce basicity. Increased surface hydrophobicity.
3,5-DifluoropyridineSignificant DecreaseSignificant IncreaseAdditive inductive electron-withdrawing effects reduce basicity. Increased surface hydrophobicity.

Computational studies can provide further insights into the structure-property relationships of these compounds. Density functional theory (DFT) calculations can be used to model the electronic structure, molecular electrostatic potential, and reactivity of different analogs. This information can be used to rationalize observed trends in physicochemical properties and to predict the properties of yet-to-be-synthesized compounds.

By systematically modifying the structure of this compound and analyzing the resulting changes in its intrinsic molecular properties, a comprehensive understanding of its SAR and SPR can be developed. This knowledge is invaluable for the rational design of new molecules with desired physicochemical characteristics.

Mechanistic Investigations of Interactions in Defined Chemical or Biological Systems in Vitro/in Silico Focus Only

Ligand-Target Binding Interaction Studies (e.g., Computational Docking, Molecular Dynamics with Model Receptors or Enzymes)

Computational methods like molecular docking and molecular dynamics are essential tools for predicting how a small molecule (a "ligand") might interact with a biological target, such as a protein or enzyme. These in silico techniques can provide insights into the binding affinity and the specific interactions that stabilize the ligand-target complex.

For a molecule like 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one, the pyridine (B92270) ring is a key feature. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common and crucial interaction in many enzyme active sites. For instance, in many kinase inhibitors, the pyridine nitrogen is known to form a hydrogen bond with the "hinge" region of the kinase's ATP-binding pocket.

The fluorine atom on the pyridine ring can also play a significant role. Fluorine is highly electronegative and can form favorable electrostatic interactions or weak hydrogen bonds with suitable donor groups on a protein. Furthermore, the substitution of hydrogen with fluorine can alter the electronic properties of the pyridine ring, potentially enhancing its binding affinity.

Molecular docking simulations of similar pyridine-based compounds have shown that they can fit into the active sites of various enzymes. For example, studies on pyridine derivatives as inhibitors for enzymes like Cyclin-Dependent Kinase 2 (CDK2) have demonstrated specific binding modes. nih.govchemscene.comsapub.org It is plausible that this compound could adopt a similar binding orientation in such an active site. The ketone group's oxygen atom can also act as a hydrogen bond acceptor, further anchoring the molecule within the binding pocket.

Molecular dynamics simulations could provide further detail on the stability of such a complex over time, revealing how the molecule and the protein adapt to each other's presence.

Table 1: Potential Ligand-Target Interactions for this compound

Molecular Feature Potential Interaction Type Potential Protein Partner
Pyridine Nitrogen Hydrogen Bond Acceptor Hinge region of kinases
Fluorine Atom Electrostatic Interactions, Weak H-Bond Polar residues in active site
Ketone Oxygen Hydrogen Bond Acceptor Amino acid side chains

Exploration of Potential for Catalytic Activity or Ligand Scaffolding in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic "linker" is crucial in determining the structure and properties of the resulting MOF.

While the ketone group is less commonly used as a primary coordinating group in MOF synthesis compared to carboxylates or amines, it could potentially participate in secondary interactions within the framework, influencing the packing of the structure. The fluorine atom could also contribute to intermolecular interactions within the MOF, potentially affecting its stability and porosity.

The use of a mixed-ligand strategy, combining a pyridyl-derived ligand like this compound with other linkers like dicarboxylates, could lead to the formation of novel MOF structures with interesting properties, such as catalytic activity or selective gas adsorption. rsc.org

Photochemical and Electrochemical Behavior in Controlled Environments

Photochemical Behavior

The photochemical properties of fluorinated pyridines have been a subject of interest. The presence of a fluorine atom can influence the electronic transitions within the pyridine ring, potentially affecting its absorption of UV light and subsequent photochemical reactions. Irradiation of fluorinated pyridines with UV light can lead to various reactions, including rearrangements and additions, depending on the specific reaction conditions and the presence of other molecules. rsc.orgtandfonline.comresearchgate.net For this compound, it is conceivable that UV irradiation could induce photochemical transformations, although the specific products would need to be determined experimentally.

Electrochemical Behavior

The electrochemical properties of pyridine derivatives can be studied using techniques like cyclic voltammetry. Pyridine and its derivatives can undergo both reduction and oxidation at an electrode surface. The reduction potentials of pyridyl ketones are influenced by the substituents on the pyridine ring. researchgate.netacs.org The electron-withdrawing nature of the fluorine atom in this compound would likely make the pyridine ring more susceptible to reduction compared to an unsubstituted pyridine.

Cyclic voltammetry studies on related pyridyl ketones have shown that the carbonyl group can also be electrochemically active. acs.org The electrochemical behavior of this compound would therefore be a combination of the redox processes associated with both the fluoropyridine ring and the ketone functionality. The specific potentials at which these processes occur would provide valuable information about the molecule's electronic structure and its potential applications in areas like electrocatalysis or sensor development.

Inhibition Mechanisms within Defined Biochemical Pathways (using theoretical models or in vitro enzymatic assays, without discussing in vivo effects)

Based on its chemical structure, this compound could potentially act as an inhibitor of various enzymes. The fluoropyridine scaffold is present in a number of known enzyme inhibitors.

One possible mechanism of inhibition is competitive inhibition, where the molecule binds to the active site of an enzyme and prevents the natural substrate from binding. As discussed in the ligand-target binding section, the pyridine nitrogen and ketone oxygen could form key interactions within an enzyme's active site, for example, in the ATP-binding pocket of a kinase. Many pyridine-based compounds have been identified as kinase inhibitors. nih.govnih.gov

The presence of the fluorine atom can also be advantageous for inhibitory activity. In some cases, fluoro-substituted inhibitors can act as "suicide substrates," where the enzyme processes the inhibitor, leading to the formation of a reactive species that irreversibly inactivates the enzyme. acs.org

In vitro enzymatic assays would be necessary to determine if this compound exhibits inhibitory activity against specific enzymes and to elucidate the mechanism of inhibition. Such assays measure the rate of an enzymatic reaction in the presence and absence of the potential inhibitor. By varying the concentrations of the substrate and the inhibitor, one can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency (often expressed as an IC50 or Ki value). For instance, in vitro assays for kinase inhibition are well-established and could be used to screen this compound against a panel of kinases. nih.govsemanticscholar.org

Table 2: Mentioned Compounds

Compound Name
This compound
2,6-bis((E)-4-(pyridine-3-yl)benzylidene)cyclohexanone
5-methylisophthelic acid

Advanced Methodologies for the Synthesis and Study of 1 5 Fluoropyridin 3 Yl 2 Methylpropan 1 One

Implementation of Flow Chemistry and Continuous Synthesis Approaches for Scalability and Efficiency

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in the synthesis of pharmaceutical intermediates. nih.gov For a target molecule like 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one, continuous flow offers numerous advantages in scalability, safety, and efficiency. nih.govmdpi.com Reactions that are difficult to control in large batches, such as those involving highly reactive organometallic reagents (e.g., Grignard or organolithium additions to a pyridine (B92270) derivative), can be managed with superior control in flow reactors. scispace.comnih.gov The high surface-area-to-volume ratio in microreactors or tube reactors allows for excellent heat transfer, mitigating risks associated with exothermic events. nih.gov

Illustrative Comparison of Batch vs. Continuous Flow Synthesis for a Key Intermediate

ParameterTraditional Batch ProcessContinuous Flow Process
Reaction Time12-16 hours< 90 seconds residence time
Operating Temperature-78°C to 25°C25°C to 100°C (precise control)
Yield75%>90%
Throughput~50 g / 24 hr cycle>500 g / 24 hr cycle
Safety ProfileRisk of thermal runaway, handling of unstable intermediates.Enhanced thermal control, small reaction volumes minimize risk.

Application of Green Chemistry Principles in Synthetic Routes (e.g., Solvent-Free Reactions, Renewable Feedstocks)

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable manufacturing processes. ijarsct.co.inresearchgate.net A primary focus is the reduction or elimination of hazardous organic solvents. ijarsct.co.in Research has demonstrated the feasibility of solvent-free synthesis for various pyridine derivatives, often utilizing techniques like microwave irradiation or solid-supported catalysts, which can lead to cleaner reactions, higher yields, and simpler workups. ijarsct.co.inconicet.gov.arresearchgate.net Where solvents are necessary, a shift towards benign alternatives like water, ethanol, or bio-derived solvents is prioritized. ijarsct.co.inresearchgate.net

Catalysis is a cornerstone of green chemistry, and employing efficient catalysts can minimize waste by enabling reactions with high atom economy. biosynce.com For pyridine synthesis, iron-catalyzed cyclization reactions have been developed as a green alternative to traditional methods. rsc.org Furthermore, exploring renewable feedstocks for the synthesis of the pyridine core, while still an emerging field, offers a long-term strategy to reduce reliance on petrochemical sources. ijarsct.co.in Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, presents another promising green alternative for steps in the synthetic sequence. ijarsct.co.inrasayanjournal.co.in

Illustrative Green Chemistry Metrics for Different Synthetic Routes

Synthetic RouteKey PrincipleAtom Economy (%)Environmental (E)-FactorSolvent
Route A (Traditional)Standard reagents45%25 (High waste)Dichloromethane, THF
Route B (Catalytic)Iron-catalyzed cyclization75%10 (Moderate waste)Ethanol
Route C (Solvent-Free)Solid-phase catalysis80%<5 (Low waste)None

Microfluidics for Reaction Optimization, High-Throughput Screening, and Miniaturization

Microfluidic systems, or "lab-on-a-chip" technology, provide a powerful platform for the rapid optimization and screening of reaction conditions for the synthesis of this compound. mdpi.comresearchgate.net By using channels with microscopic dimensions, these devices allow chemists to perform a large number of experiments in a short time, consuming only microliters of reagents. acs.org This miniaturization is ideal for the early stages of process development, where starting materials may be scarce and expensive. researchgate.net

Variables such as temperature, pressure, residence time, and reactant ratios can be precisely controlled and systematically varied to quickly identify optimal reaction conditions. mdpi.comacs.org This capability is particularly useful for complex multi-component reactions often used in heterocyclic synthesis. researchgate.net Microfluidic platforms are also well-suited for high-throughput screening of catalysts or ligands. nih.gov For the synthesis of the target molecule, an array of potential catalysts could be screened in parallel to identify the most active and selective candidate, dramatically accelerating the development timeline compared to conventional batch screening methods. researchgate.netnih.gov

Example of a High-Throughput Screening Protocol Using Microfluidics

Experiment IDCatalystTemperature (°C)Residence Time (s)Observed Conversion (%)
C1-T1-R1Catalyst A803045%
C1-T2-R2Catalyst A1006065%
C2-T1-R1Catalyst B803072%
C2-T2-R2Catalyst B1006091%

Development and Utilization of Advanced Analytical Techniques for Reaction Monitoring and Purity Assessment in Complex Mixtures

The synthesis of a specific isomer like this compound requires rigorous analytical control to monitor the reaction and ensure the purity of the final product. nbinno.com The integration of Process Analytical Technology (PAT) into continuous flow systems allows for real-time, in-line monitoring of chemical transformations. nih.gov Techniques such as NMR, UV/Vis, and IR spectroscopy can be coupled directly to the reactor output to provide continuous data on the concentration of reactants, intermediates, products, and byproducts. nih.govacs.org This data-rich approach enables precise process control and a deeper understanding of reaction kinetics. nih.gov

Purity assessment of the final compound is critical, as even trace impurities can affect biological activity and safety in pharmaceutical applications. nbinno.comintertek.com High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are essential for separating and identifying impurities. arborpharmchem.com For absolute purity determination, quantitative NMR (qNMR) is a powerful and versatile method that provides an orthogonal assessment to chromatographic techniques. nih.gov These advanced methods are crucial for impurity profiling, which involves the identification and characterization of all potential impurities arising from starting materials, reagents, or degradation. intertek.comarborpharmchem.com

Application of Advanced Analytical Techniques in Synthesis and Purity Assessment

TechniqueApplicationInformation Obtained
In-line FT-IRReal-time reaction monitoringDisappearance of starting material, formation of ketone carbonyl group.
In-line NMRKinetic analysis and intermediate detectionConcentrations of all species, reaction mechanism insights.
HPLC-MSPurity assessment and impurity identificationQuantification of target compound, mass of unknown byproducts.
Quantitative NMR (qNMR)Absolute purity determinationHighly accurate purity value (%) without need for identical reference standard. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Pathways

The future synthesis of 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one and its analogs will likely move beyond traditional methods towards more sophisticated and sustainable approaches. Modern organic synthesis techniques offer avenues to improve efficiency, reduce waste, and access a wider range of derivatives.

Table 1: Potential Modern Synthetic Approaches

Synthetic Strategy Description Potential Advantages
C-H Activation Direct functionalization of the C-H bonds of a 5-fluoropyridine precursor with an isobutyryl group or its synthetic equivalent. This could be achieved using transition metal catalysts, such as those based on palladium, rhodium, or iridium. rsc.orgresearchgate.netnih.govmdpi.comrsc.orgyoutube.com Atom economy, reduced number of synthetic steps, access to novel substitution patterns.
Flow Chemistry Synthesis performed in a continuously flowing stream rather than in a batch-wise fashion. This approach allows for precise control over reaction parameters like temperature, pressure, and reaction time. nih.govzenodo.orgresearchgate.netuni-muenchen.deunimi.it Enhanced safety, improved scalability and reproducibility, potential for higher yields and purity.

| Photoredox Catalysis | Utilization of visible light to drive chemical reactions through single-electron transfer pathways. This can enable novel bond formations under mild conditions. nih.goviciq.orgunibo.itacs.orgacs.org | Access to unique reactivity, mild reaction conditions, use of sustainable energy source. |

Future research in this area should focus on developing catalytic systems that are highly regioselective for the C-3 position of the 5-fluoropyridine ring. The exploration of C-H activation, in particular, could provide a more direct and environmentally friendly route to this class of compounds compared to classical cross-coupling reactions which require pre-functionalized starting materials. rsc.orgnih.gov Continuous flow synthesis presents an opportunity for the safe and scalable production of these ketones, which is crucial for their potential translation into industrial applications. nih.govresearchgate.netuni-muenchen.de

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The unique electronic nature of the 5-fluoropyridine ring and the presence of a prochiral ketone moiety suggest a rich landscape of chemical reactivity waiting to be explored. The fluorine atom, being highly electronegative, significantly influences the electron distribution in the pyridine (B92270) ring, making it susceptible to specific types of transformations.

One of the most promising areas for future investigation is the nucleophilic aromatic substitution (SNAr) of the fluorine atom. nih.govwikipedia.org While fluorine is not a traditional leaving group in all contexts, in electron-deficient aromatic systems like fluoropyridines, it can be displaced by a variety of nucleophiles. nih.govnih.govresearchgate.net This opens up pathways to a diverse array of 5-substituted pyridine derivatives.

The ketone group itself is a hub of potential transformations. A key area of future research will be the stereoselective reduction of the prochiral ketone to form chiral secondary alcohols. nih.govnih.govrsc.org Biocatalysis, using whole-cell systems or isolated enzymes, and organocatalysis are powerful tools for achieving high enantioselectivity in such reductions. nih.govnih.govrsc.orgmdpi.com

Table 2: Potential Chemical Transformations

Reaction Type Reagents/Conditions Potential Products
Nucleophilic Aromatic Substitution Various nucleophiles (e.g., amines, alkoxides, thiols) with base. 5-substituted-3-isobutyrylpyridine derivatives.
Stereoselective Ketone Reduction Biocatalysts (e.g., yeast, bacteria), chiral organocatalysts with a hydride source. nih.govnih.govrsc.orgmdpi.comwikipedia.org Enantiomerically enriched (R)- or (S)-1-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol.
Enolate Chemistry Strong bases (e.g., LDA) followed by reaction with electrophiles. α-functionalized derivatives of the ketone.

| Pyridine Ring Modification | Radical functionalization, cycloaddition reactions. iciq.orgunibo.itacs.org | Novel heterocyclic systems. |

Further research into the enol chemistry of this ketone could lead to the development of methods for α-functionalization, introducing additional points of diversity. The unique reactivity of pyridinyl radicals, generated through photochemical pathways, could also be harnessed for novel functionalization of the pyridine ring. iciq.orgunibo.itacs.org

Integration of the Compound into Complex Molecular Architectures and Materials

The structural motifs present in this compound make it an attractive building block for the construction of more complex molecules and functional materials. The pyridine ring is a common feature in pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry. alfachemic.comnih.govnbinno.comresearchgate.netnih.govagropages.com

In medicinal and agrochemical research, the fluoropyridine moiety is of particular interest. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nbinno.comagropages.comnbinno.com The isobutyryl group can be a key pharmacophoric element or be further modified to interact with biological targets. The versatility of fluorinated pyridine derivatives in agrochemical development is well-documented, where they form the core of many herbicides and insecticides. nih.govnbinno.comagropages.comnbinno.com

The nitrogen atom of the pyridine ring can act as a ligand, coordinating to metal centers to form catalysts or functional materials. alfachemic.comresearchgate.netnih.govunimi.itacs.org The electronic properties of the pyridine ring, modulated by the fluorine and acyl substituents, could lead to the development of ligands with unique catalytic activities. Furthermore, the incorporation of fluorinated pyridines into polymers can impart desirable properties such as thermal stability and chemical resistance. mdpi.comwikipedia.org

Table 3: Potential Applications in Complex Systems

Field of Application Rationale
Medicinal Chemistry The fluoropyridine scaffold is a privileged structure in drug discovery.
Agrochemicals Fluorinated pyridines are key components of modern pesticides. nih.govnbinno.comagropages.comnbinno.com
Homogeneous Catalysis The pyridine nitrogen can coordinate to transition metals, forming novel catalysts. alfachemic.comresearchgate.netnih.govunimi.itacs.org

| Materials Science | Incorporation into polymers could lead to materials with enhanced thermal and chemical stability. mdpi.comwikipedia.org |

Future work should explore the synthesis of libraries of derivatives based on this scaffold for screening in biological assays. The development of new pyridine-containing ligands for catalysis is another promising avenue, potentially leading to more efficient and selective chemical transformations.

Leveraging Theoretical Insights to Drive Experimental Design and Hypothesis Generation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, theoretical calculations can provide valuable insights that can accelerate the discovery of new reactions and applications.

DFT calculations can be used to model the electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netijcce.ac.ir This information can help predict the most likely sites for electrophilic and nucleophilic attack, as well as the molecule's potential for participating in redox reactions. For instance, computational studies can elucidate the mechanism of C-H activation on the pyridine ring, helping to design more efficient catalysts. nih.govprinceton.eduacs.org

Furthermore, theoretical modeling can be used to predict the outcomes of chemical reactions, such as the regioselectivity of substitutions on the pyridine ring or the stereoselectivity of ketone reductions. By calculating the activation energies of different reaction pathways, researchers can identify the most promising conditions for achieving a desired transformation before embarking on extensive experimental work. researchgate.netprinceton.edu

Table 4: Applications of Theoretical Chemistry

Computational Method Application Guiding Principle
Density Functional Theory (DFT) Prediction of electronic properties, reaction mechanisms, and spectroscopic data. researchgate.netijcce.ac.ir Understanding reactivity and guiding synthetic efforts.
Molecular Docking Simulation of the binding of the compound and its derivatives to biological targets. In silico screening for potential pharmaceutical applications.

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions, such as the biocatalytic reduction of the ketone. | Designing or selecting enzymes with desired stereoselectivity. |

In the context of materials science, computational methods can be used to predict the properties of polymers or coordination complexes containing this molecule, aiding in the design of new materials with specific functionalities. The synergy between theoretical predictions and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives.

Q & A

Basic: What are the optimal synthetic routes for 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step organic reactions, such as coupling fluoropyridine derivatives with ketone precursors. For example, tert-butyl carbamate intermediates can be synthesized using methods described in WO 2007/064316, where protecting groups (e.g., tert-butoxycarbonyl) are employed to stabilize reactive sites during fluoropyridinyl coupling . Reaction conditions such as temperature (e.g., controlled heating to 80–100°C), solvent polarity (e.g., tetrahydrofuran or dichloromethane), and catalyst choice (e.g., palladium-based catalysts for cross-coupling) critically influence yield. Optimizing stoichiometry of reagents (e.g., 1.2–1.5 equivalents of fluoropyridine derivatives) and purification via column chromatography can achieve yields >70% .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Answer:
A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, fluoropyridinyl protons at δ 7.5–8.5 ppm) and confirms connectivity .
  • Infrared (IR) Spectroscopy: Detects carbonyl stretching (C=O) at ~1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 196.1) and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D conformation, particularly for crystallizable derivatives, to confirm stereoelectronic effects of the fluoropyridinyl group .

Basic: How does the fluoropyridinyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

Answer:
The electron-withdrawing fluorine atom at the pyridinyl 5-position enhances electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack (e.g., Grignard reagents or hydride reductions). Comparative studies with non-fluorinated analogs show 20–30% faster reaction rates in ketone reductions, attributed to fluorine’s inductive effect . However, steric hindrance from the methyl group in the propanone moiety may reduce accessibility, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Advanced: What strategies can elucidate structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

Answer:

  • Comparative Analog Synthesis: Synthesize derivatives with substituent variations (e.g., chloro, bromo, or methoxy groups at the pyridinyl position) and test inhibitory potency against target enzymes (e.g., cytochrome P450 isoforms) .
  • Molecular Docking: Use software like AutoDock to model interactions between the fluoropyridinyl group and enzyme active sites, focusing on hydrogen bonding (e.g., fluorine with serine residues) and hydrophobic interactions .
  • Kinetic Assays: Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots to determine competitive/non-competitive mechanisms .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Answer:
Discrepancies often arise from substituent electronic/steric effects. For example:

  • Meta vs. Para Halogen Positioning: Fluorine at the pyridinyl 5-position (para to the ketone) may enhance binding affinity compared to meta-substituted analogs due to optimized dipole alignment .
  • Methodological Controls: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and validate purity via HPLC (>95%) to exclude batch variability .
  • Data Normalization: Express activity relative to positive controls (e.g., known inhibitors) and use statistical tools (e.g., ANOVA) to assess significance .

Advanced: What computational methods are suitable for predicting interactions between this compound and biological targets?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For instance, the carbonyl group’s LUMO suggests nucleophilic attack susceptibility .
  • Molecular Dynamics (MD) Simulations: Simulate binding to targets (e.g., IDH1 enzymes) over 100-ns trajectories to assess stability of fluorine-mediated interactions .
  • Quantitative Structure-Activity Relationship (QSAR): Develop models using descriptors like logP (lipophilicity) and molar refractivity to correlate structural features with IC₅₀ values .

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